Cas no 2229327-49-3 (1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine)

1-(2,6-Difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated cyclobutane ring and a methoxy-substituted aromatic system, offering unique steric and electronic properties. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. The compound’s rigid cyclobutane scaffold can serve as a constrained building block for designing bioactive molecules. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for synthetic modifications. Further studies may explore its utility in medicinal chemistry, particularly in targeting selective enzyme inhibition or receptor modulation.
1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine structure
2229327-49-3 structure
Product Name:1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine
CAS No:2229327-49-3
MF:C11H11F4NO
MW:249.204756975174
CID:5916445
PubChem ID:165670422
Update Time:2025-10-28

1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine
    • 2229327-49-3
    • EN300-1957422
    • Inchi: 1S/C11H11F4NO/c1-17-6-2-7(12)9(8(13)3-6)10(16)4-11(14,15)5-10/h2-3H,4-5,16H2,1H3
    • InChI Key: SCQQEKSDLRDDMB-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C(=CC(=CC=2F)OC)F)(C1)N)F

Computed Properties

  • Exact Mass: 249.07767662g/mol
  • Monoisotopic Mass: 249.07767662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine Pricemore >>

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Additional information on 1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine

Comprehensive Overview of 1-(2,6-Difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2229327-49-3)

The compound 1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2229327-49-3) is a fluorinated cyclobutane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluorocyclobutane core and methoxyphenyl substitution, make it a subject of growing interest among chemists and researchers. This article delves into its properties, applications, and relevance in modern scientific inquiries, addressing common questions like "What are the uses of 1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine?" and "How does fluorination impact cyclobutane reactivity?"

Structurally, the compound combines a cyclobutan-1-amine backbone with 2,6-difluoro-4-methoxyphenyl and 3,3-difluoro substituents. This arrangement enhances its stability and bioavailability, traits highly sought after in drug discovery. Recent studies highlight its role as a building block for bioactive molecules, particularly in designing kinase inhibitors and antimicrobial agents. The presence of fluorine atoms is pivotal, as they improve metabolic resistance and binding affinity—a trend underscored by the rising popularity of fluorinated pharmaceuticals in 2024.

From a synthetic perspective, CAS No. 2229327-49-3 is synthesized via multi-step protocols involving Pd-catalyzed cross-coupling and electrophilic fluorination. Researchers frequently search for "efficient synthesis routes for difluorocyclobutane amines," reflecting the demand for scalable methods. The compound’s logP value and hydrogen-bonding capacity further align with Lipinski’s rules, making it a candidate for oral drug formulations. Notably, its methoxy group contributes to solubility, addressing a common challenge in small-molecule drug development.

Beyond pharmaceuticals, this amine derivative has garnered attention in material science. Its rigid cyclobutane ring and fluorine-rich structure are exploited in liquid crystal displays (LCDs) and organic electronics. Queries like "Can fluorinated cyclobutanes enhance OLED efficiency?" resonate with industry trends toward sustainable materials. Additionally, its stability under thermal stress makes it suitable for high-performance polymer additives.

Environmental and regulatory considerations are also critical. While not classified as hazardous, its biodegradation pathways and ecotoxicity profile are under scrutiny, mirroring the broader focus on green chemistry. Analytical techniques such as HPLC-MS and NMR are employed to monitor its purity, ensuring compliance with Good Manufacturing Practices (GMP).

In conclusion, 1-(2,6-difluoro-4-methoxyphenyl)-3,3-difluorocyclobutan-1-amine exemplifies the intersection of innovation and utility. Its versatility across drug design, advanced materials, and catalysis positions it as a compound of enduring relevance. As research progresses, answering questions like "What novel applications exist for fluorinated cyclobutanes?" will further unlock its potential.

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